molecular formula C17H15ClN2O3S B2669428 4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898411-07-9

4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2669428
CAS No.: 898411-07-9
M. Wt: 362.83
InChI Key: KGBRDIWKJGFNJX-UHFFFAOYSA-N
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Description

4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a compound that belongs to the sulfonamide class of organic compounds. These compounds are known for their wide range of applications, particularly in pharmaceuticals. The complex structure of this compound suggests that it could have unique biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide involves several steps:

  • Formation of the pyrroloquinoline core: : This is typically achieved through a series of cyclization reactions, starting from readily available precursors such as aniline derivatives.

  • Introduction of the sulfonamide group: : This step involves the reaction of the pyrroloquinoline intermediate with sulfonyl chloride under basic conditions.

  • Chlorination: : The final step includes the chlorination of the benzenesulfonamide ring using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely scale up the synthetic routes mentioned above. Optimization of reaction conditions such as temperature, solvent, and catalyst concentrations would be necessary to achieve high yields and purity.

Chemical Reactions Analysis

4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide can undergo various types of chemical reactions:

  • Oxidation: : The oxidation of this compound can lead to the formation of sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reductive reactions can be carried out to obtain amine derivatives, employing reagents such as lithium aluminium hydride.

  • Substitution: : Halogen substitution can introduce different functional groups into the compound, utilizing reagents like sodium azide or various nucleophiles.

Major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted products depending on the reaction conditions.

Scientific Research Applications

4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide has several research applications:

  • Chemistry: : As a building block for more complex molecules and for studying reaction mechanisms.

  • Biology: : Potential use in studying enzyme inhibition due to the presence of the sulfonamide group, which is known for its activity in enzyme inhibition.

  • Medicine: : Exploring its potential as a drug candidate due to its complex structure and the known pharmacological activities of sulfonamide compounds.

  • Industry: : Applications in material sciences, especially in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action for 4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide would depend on its specific application. Generally, sulfonamides inhibit the activity of certain enzymes by mimicking the substrate, thus blocking the enzyme's active site. The molecular targets could include various enzymes and receptors, particularly those involved in metabolic pathways.

Comparison with Similar Compounds

Comparing 4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide with similar compounds like other sulfonamides or pyrroloquinoline derivatives, we can highlight its uniqueness in terms of:

  • Structural Complexity: : The combination of the pyrroloquinoline and sulfonamide groups.

  • Reactivity: : Unique reaction pathways due to the presence of both halogen and sulfonamide functionalities.

  • Applications: : Specific applications that leverage its distinct structure, which might not be achievable with simpler analogs.

Similar compounds include:

  • Sulfanilamide: : A simpler sulfonamide with broad-spectrum antibacterial activity.

  • Pyrroloquinoline quinone: : A compound with antioxidant properties, used in dietary supplements.

There you have it—a comprehensive overview of the intricate world of this compound. Now, what's next on your intellectual adventure?

Properties

IUPAC Name

4-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c18-13-3-5-15(6-4-13)24(22,23)19-14-8-11-2-1-7-20-16(21)10-12(9-14)17(11)20/h3-6,8-9,19H,1-2,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBRDIWKJGFNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324185
Record name 4-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088032
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898411-07-9
Record name 4-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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